molecular formula C10H8ClN3O2 B11956907 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11956907
M. Wt: 237.64 g/mol
InChI Key: BCKOLQGUEQNBOG-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.647 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the benzyl and chloro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with chloroacetic acid under acidic conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

2-benzyl-5-chlorotriazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)

InChI Key

BCKOLQGUEQNBOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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